molecular formula C16H20N2O4S B2825208 (3-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)azetidin-1-yl)(thiophen-2-yl)methanone CAS No. 1286718-82-8

(3-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)azetidin-1-yl)(thiophen-2-yl)methanone

Cat. No.: B2825208
CAS No.: 1286718-82-8
M. Wt: 336.41
InChI Key: FMBXCTPAWSWYKN-UHFFFAOYSA-N
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Description

(3-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)azetidin-1-yl)(thiophen-2-yl)methanone: is a complex organic compound featuring a spirocyclic structure and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the spirocyclic core. One common approach is to start with 1,4-dioxa-8-azaspiro[4.5]decane and then introduce the azetidinone and thiophen-2-yl moieties through subsequent reactions[_{{{CITATION{{{1{Compound 1-{5-3-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)piperidin ...[{{{CITATION{{{_2{Recent advances in the synthesis and reactivity of azetidines: strain ...](https://pubs.rsc.org/en/content/articlelanding/2021/ob/d1ob00061f). The reaction conditions often require the use of strong bases or acids, and the reactions may need to be carried out under anhydrous conditions to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the synthesis of this compound would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs. This might include the use of continuous flow reactors, which can offer better control over reaction parameters and improve scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The thiophene ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: : The azetidinone ring can be reduced to form corresponding amines.

  • Substitution: : The compound can undergo nucleophilic substitution reactions at various positions on the spirocyclic core.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: : Nucleophiles such as amines or alcohols can be used, often in the presence of a base.

Major Products Formed

  • Oxidation: : Thiophene-2-sulfoxide or thiophene-2-sulfone.

  • Reduction: : Azetidin-1-ylamine.

  • Substitution: : Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

  • Medicinal Chemistry: : Due to its structural complexity, it can serve as a lead compound for the development of new drugs. Its biological activity can be explored in various assays to identify potential therapeutic uses.

  • Material Science: : The spirocyclic structure and thiophene ring can impart unique electronic properties, making it useful in the design of organic semiconductors and other advanced materials.

  • Chemical Biology: : It can be used as a probe to study biological systems, particularly in understanding enzyme-substrate interactions and molecular recognition processes.

Mechanism of Action

The exact mechanism by which this compound exerts its effects would depend on its biological target. For example, if it were to act as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate access and thus inhibiting the enzyme's activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

This compound is unique due to its spirocyclic structure and the presence of both azetidinone and thiophene moieties. Similar compounds might include other spirocyclic compounds or thiophene derivatives, but the combination of these two features is relatively rare. Some similar compounds might include:

  • Azetidinone derivatives: : These compounds are known for their biological activity and can serve as enzyme inhibitors.

  • Thiophene derivatives: : These compounds are often used in the development of pharmaceuticals and advanced materials due to their electronic properties.

Properties

IUPAC Name

1,4-dioxa-8-azaspiro[4.5]decan-8-yl-[1-(thiophene-2-carbonyl)azetidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4S/c19-14(17-5-3-16(4-6-17)21-7-8-22-16)12-10-18(11-12)15(20)13-2-1-9-23-13/h1-2,9,12H,3-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMBXCTPAWSWYKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)C(=O)C3CN(C3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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